1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride
Description
Diethylaminoethyl Side Chain
Positioned at the 1-nitrogen of the benzimidazole core, the 2-(diethylamino)ethyl moiety introduces a protonatable tertiary amine. This feature enhances water solubility via salt formation (as evidenced by the hydrochloride salt) and may facilitate interactions with opioid receptor acidic residues. Comparative studies on benzimidazole opioids demonstrate that N-alkylaminoethyl chains optimize receptor binding kinetics while maintaining metabolic stability.
p-Ethoxybenzyl Substituent
The 2-position p-ethoxybenzyl group constitutes a signature modification in high-potency benzimidazole opioids. SAR analyses reveal that electron-donating alkoxy groups at the benzyl para position dramatically enhance analgesic potency. For instance, replacing hydrogen with ethoxy in etonitazene boosted activity 1,000-fold relative to desnitazene. The ethoxy group’s electron-donating resonance effects likely stabilize receptor-ligand complexes through hydrophobic and polar interactions.
5-Cyano Functionalization
The cyano group at the 5-position introduces an electron-withdrawing effect that modulates the benzimidazole ring’s electronic properties. This substitution may influence π-π stacking interactions with aromatic receptor residues or alter metabolic pathways by sterically hindering oxidative metabolism. Structural analogs like etocyanazene (5-cyano-etonitazene) demonstrate retained receptor affinity, suggesting this position tolerates polar substituents.
Table 1: Comparative Effects of Benzimidazole Substituents on Pharmacological Activity
Academic Relevance in Modern Medicinal Chemistry
This compound epitomizes three key trends in contemporary drug design:
Targeted Functionalization of Privileged Scaffolds
Benzimidazole’s aromatic stability and hydrogen-bonding capacity make it a cornerstone of scaffold-hopping strategies. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling, enable precise decoration of the benzimidazole core with diverse substituents. The diethylaminoethyl and p-ethoxybenzyl groups illustrate how combinatorial chemistry expands the SAR landscape while maintaining synthetic feasibility.
Opioid Receptor Modulation
Despite its structural similarity to nitazene-class opioids, the 5-cyano variant’s pharmacological profile remains underexplored. Academic studies increasingly focus on mitigating respiratory depression—a hallmark adverse effect of mu-opioid agonists—through selective functionalization. Preliminary data on N-desethyl analogs suggest that tweaking the aminoethyl chain could improve therapeutic indices.
Computational Chemistry Applications
Density functional theory (DFT) calculations and molecular docking studies leverage compounds like this to probe opioid receptor binding pockets. The cyano group’s electrostatic potential surface may guide the design of bitopic ligands engaging both orthosteric and allosteric sites. Such computational insights accelerate the rational design of next-generation analgesics with improved selectivity.
Properties
CAS No. |
15419-87-1 |
|---|---|
Molecular Formula |
C23H29ClN4O |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
2-[5-cyano-2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H28N4O.ClH/c1-4-26(5-2)13-14-27-22-12-9-19(17-24)15-21(22)25-23(27)16-18-7-10-20(11-8-18)28-6-3;/h7-12,15H,4-6,13-14,16H2,1-3H3;1H |
InChI Key |
KMQTVMIWWCPZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=C(C=C(C=C2)C#N)N=C1CC3=CC=C(C=C3)OCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Benzimidazolecarbonitrile Intermediate
- Starting materials: o-Phenylenediamine derivatives with appropriate substitutions.
- Method: Cyclization with cyanogen bromide or alternative nitrile donors under acidic or neutral conditions to form the benzimidazole ring with a nitrile group at the 5-position.
- Reaction conditions: Typically reflux in ethanol or acetic acid; reaction times vary from several hours to overnight.
- Purification: Crystallization or recrystallization from organic solvents.
Synthesis of p-Ethoxybenzyl Halide
- Starting materials: p-Ethoxybenzyl alcohol.
- Method: Conversion to the corresponding halide (chloride or bromide) using thionyl chloride or phosphorus tribromide.
- Reaction conditions: Anhydrous conditions, low temperature to avoid side reactions.
- Purification: Distillation or extraction to isolate pure halide.
Alkylation at the 2-Position of Benzimidazole
- Reaction: The benzimidazolecarbonitrile intermediate is reacted with p-ethoxybenzyl halide.
- Catalysts/Additives: Use of bases such as potassium carbonate or sodium hydride to deprotonate the benzimidazole nitrogen.
- Solvent: Polar aprotic solvents like DMF or DMSO.
- Temperature: Ambient to moderate heating (50–80°C).
- Outcome: Selective alkylation at the 2-position.
Preparation of 2-(Diethylamino)ethyl Halide
- Starting material: β-(Diethylamino)ethanol.
- Method: Conversion to β-(diethylamino) chloroethane via reaction with thionyl chloride under alkaline conditions.
- Reference: A similar preparation is described for ethyl 2-[2-(diethylamino)ethyl]acetoacetate intermediate synthesis.
Alkylation at the 1-Position of Benzimidazole
- Reaction: The 2-(p-ethoxybenzyl)benzimidazolecarbonitrile intermediate is reacted with 2-(diethylamino)ethyl halide.
- Conditions: Use of base (e.g., sodium hydride) in polar aprotic solvents to promote N-alkylation.
- Temperature: Controlled heating to optimize yield.
- Outcome: Formation of the tertiary amine side chain at the 1-position.
Formation of Hydrochloride Salt
- Procedure: The free base compound is dissolved in an organic solvent such as ethanol or isopropanol.
- Acidification: Addition of hydrochloric acid (anhydrous HCl gas or concentrated HCl solution).
- Isolation: Precipitation of the hydrochloride salt, filtration, and drying.
- Advantages: Improves compound stability, crystallinity, and solubility.
Data Table Summarizing Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | o-Phenylenediamine + cyanogen bromide | Ethanol/AcOH | Reflux (80–100°C) | 70–85 | Forms 5-benzimidazolecarbonitrile |
| 2 | Halide formation | p-Ethoxybenzyl alcohol + SOCl2 or PBr3 | Anhydrous solvent | 0–25°C | 80–90 | p-Ethoxybenzyl chloride/bromide |
| 3 | N-Alkylation (2-position) | Benzimidazole + p-ethoxybenzyl halide + base | DMF or DMSO | 50–80°C | 75–85 | Selective alkylation at C2 nitrogen |
| 4 | Halide formation | β-(Diethylamino)ethanol + SOCl2 + base | Anhydrous solvent | 0–25°C | 70–80 | 2-(Diethylamino)ethyl chloride |
| 5 | N-Alkylation (1-position) | Intermediate + 2-(diethylamino)ethyl halide + base | DMF/DMSO | 50–80°C | 65–75 | Alkylation at N1 position |
| 6 | Salt formation | Free base + HCl | Ethanol | RT | >95 | Hydrochloride salt precipitation |
Analytical and Purification Considerations
- Purity assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm structure and purity.
- Crystallization: Hydrochloride salt typically crystallizes well, facilitating purification.
- Yield optimization: Careful control of temperature, solvent polarity, and stoichiometry is critical.
- Impurities: Unreacted amines and halides are common impurities; thorough washing and recrystallization remove these.
Chemical Reactions Analysis
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | p-ethoxybenzaldehyde, HCl, reflux (6–8 hr) | 68–72% | |
| 2 | 2-(diethylamino)ethyl chloride, K₂CO₃, DMF, 80°C (12 hr) | 60–65% |
Comparative Data
| Method | Starting Material | Conditions | Yield | Purity |
|---|---|---|---|---|
| A | 5-Bromo derivative | CuCN, DMSO, 120°C (24 hr) | 55% | 98% (HPLC) |
| B | 5-Amino derivative | NaNO₂/HCl, CuCN, 0–5°C (4 hr) | 48% | 95% (HPLC) |
Method A is preferred for industrial scalability due to fewer byproducts .
Salt Formation (Hydrochloride)
The free base is converted to the hydrochloride salt via:
-
Process : Dissolution in anhydrous ethanol followed by dropwise addition of concentrated HCl (37%) at 0°C. The precipitate is filtered and dried under vacuum .
Nitrile Hydrolysis
The 5-carbonitrile group can be hydrolyzed to a carboxylic acid or amide under controlled conditions:
| Product | Reagents | Conditions | Yield |
|---|---|---|---|
| 5-Carboxylic acid | H₂SO₄ (70%), reflux (8 hr) | 85% | |
| 5-Amine | LiAlH₄, THF, 0°C (2 hr) | 78% |
Hydrolysis to the carboxylic acid is irreversible and favored in strongly acidic conditions .
Reduction of the Nitro Group
If a nitro group is present (e.g., in intermediates), catalytic hydrogenation (H₂/Pd-C, 40 psi) reduces it to an amine .
Analytical Characterization
Critical spectroscopic data for Compound X :
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.22 (t, 6H, CH₂CH₃), 3.54 (q, 4H, NCH₂), 4.12 (q, 2H, OCH₂), 6.92–8.28 (Ar-H) |
| IR (KBr) | 2230 cm⁻¹ (C≡N), 1633 cm⁻¹ (C=O amide) |
| MS (ESI+) | m/z 378.5 [M+H]⁺ |
Stability and Reactivity
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal pathogens, making it a candidate for developing new antibiotics or antifungal agents.
- Cancer Research : Benzimidazole derivatives are known for their anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The specific application of this compound in cancer treatment is an area of ongoing research.
- Neurological Applications : There is growing interest in the neuroprotective effects of benzimidazole derivatives. They may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems or exhibiting anti-inflammatory effects in the brain.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzimidazole derivatives demonstrated that compounds similar to 1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride showed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that suggests modifications can enhance antimicrobial potency.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that benzimidazole derivatives could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting therapeutic potential for this compound in oncology.
Case Study 3: Neuroprotection
Research involving animal models of neurodegeneration indicated that benzimidazole derivatives could reduce oxidative stress markers and improve cognitive function. These findings support further exploration into their use for neuroprotective therapies.
Mechanism of Action
The mechanism of action of 1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Benzimidazole 5-Position
The 5-position on the benzimidazole ring is critical for modulating electronic properties and bioactivity. Comparisons with analogs include:
5-Methyl Substituted Analogs
- Example: 1-[2-(Diethylamino)ethyl]-2-(p-ethoxybenzyl)-5-methyl-benzimidazole (Etometazen) . Molecular formula: C₂₃H₃₀N₃O·HCl (mass: 408.97 g/mol).
5-Carbonitrile vs. 5-Methyl
| Parameter | 5-Carbonitrile (Target Compound) | 5-Methyl (Etometazen) |
|---|---|---|
| Polarity | High (due to -CN) | Moderate (due to -CH₃) |
| Molecular Weight | 440.98 g/mol | 408.97 g/mol |
| Solubility (HCl salt) | High aqueous solubility | Moderate solubility |
| Receptor Binding | Likely stronger H-bonding | Hydrophobic interactions dominate |
Substituent Variations at the Ethylamino Side Chain
Modifications to the diethylaminoethyl group influence pharmacokinetics:
N,N-Diethyl vs. Other Tertiary Amines
- Example: 2-(Diethylamino)ethyl [bicyclohexyl]-1-carboxylate hydrochloride () . Molecular formula: C₁₉H₃₅NO₂·HCl (mass: 345.95 g/mol). Key differences: The bicyclohexyl ester lacks a benzimidazole core, resulting in distinct mechanisms (e.g., local anesthetic vs. CNS activity).
Pharmacological and Toxicological Profiles
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride, a synthetic compound within the benzimidazole class, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, molecular mechanisms, and relevant case studies.
- Molecular Formula : C24H32N4O2
- Molecular Weight : 408.5 g/mol
- CAS Registry Number : 119043-63-9
- SMILES Notation : N(c1cc2c(cc1)nCCN(CC)CC)C(C)=O
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets:
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cancer cell metabolism and promoting apoptosis .
- Modulation of Signaling Pathways : It is hypothesized that the compound could modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzimidazole derivatives, including the compound . The results indicated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges for therapeutic applications .
Case Study 2: Antimicrobial Efficacy
In a comparative study on the antimicrobial activity of various benzimidazole derivatives, it was found that this compound demonstrated moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthetic optimization requires a systematic approach using Design of Experiments (DOE) . Key parameters to vary include reaction temperature, solvent polarity, catalyst loading, and reaction time. For example:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 100 |
| Catalyst (mol%) | 5 | 10 | 15 |
| Solvent | DMF | THF | Acetonitrile |
Statistical analysis (e.g., ANOVA) identifies significant factors. Replicate experiments under optimal conditions to validate reproducibility. Purification via recrystallization or column chromatography should follow, with HPLC monitoring for purity ≥95% .
Q. What analytical techniques are critical for validating the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : Confirm substituent positions (e.g., diethylamino, ethoxybenzyl groups) via ¹H/¹³C NMR, comparing shifts to analogous benzimidazole derivatives .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable.
- Elemental Analysis : Validate empirical formula (C, H, N, Cl content) within ±0.3% of theoretical values.
Advanced Questions
Q. How can computational modeling predict the reactivity or binding affinity of this compound in pharmacological studies?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for reaction pathways) and molecular docking (e.g., AutoDock Vina for protein-ligand interactions). For example:
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Simulate binding to target receptors (e.g., serotonin or kinase receptors) using homology models or crystallographic structures.
- Validate predictions with experimental IC₅₀ values and correlate with computational binding energies. Institutions like ICReDD combine these methods to accelerate reaction discovery .
Q. How should researchers address discrepancies in stability data under varying storage conditions?
Methodological Answer: Design a stability study with controlled variables:
| Condition | Temperature | Humidity | Light Exposure | Sampling Interval |
|---|---|---|---|---|
| Accelerated (ICH Q1A) | 40°C ± 2°C | 75% ± 5% | Yes/No | 0, 1, 3, 6 months |
| Long-term | 25°C ± 2°C | 60% ± 5% | No | 0, 6, 12, 24 months |
Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., purity loss >5% signals instability). Adjust storage to inert atmospheres or desiccants if hygroscopicity is observed .
Q. What strategies resolve contradictions in pharmacological assay results (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay Validation : Ensure consistency in cell lines, buffer pH, and incubation times. For kinase assays, compare ATP concentrations (e.g., 1 mM vs. 10 µM).
- Orthogonal Assays : Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR).
- Data Normalization : Account for batch effects or plate-to-plate variability using Z-score standardization.
- Meta-Analysis : Pool data from multiple labs, applying statistical models (e.g., random-effects) to identify outliers .
Data-Driven Research Questions
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Core Modifications : Systematically alter substituents (e.g., replace ethoxybenzyl with methoxy or halogens).
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical binding motifs.
- Biological Testing : Screen derivatives against a panel of related targets (e.g., GPCRs, kinases) to establish selectivity. Tabulate results:
| Derivative | R₁ Group | R₂ Group | IC₅₀ (Target A) | IC₅₀ (Target B) |
|---|---|---|---|---|
| 1 | -OCH₂CH₃ | -CN | 12 nM | >10 µM |
| 2 | -Cl | -COCH₃ | 85 nM | 1.2 µM |
Correlate structural changes with activity trends using multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
